1-Isocyanato-4-(nonyloxy)benzene
Description
1-Isocyanato-4-(nonyloxy)benzene is an aromatic isocyanate derivative featuring a nonyloxy (–O–C₉H₁₉) substituent at the para position of the benzene ring. Aryl isocyanates are critical intermediates in polymer chemistry, particularly in synthesizing polyurethanes, where the isocyanate (–NCO) group reacts with hydroxyl (–OH) or amine (–NH₂) groups to form urethane or urea linkages. The nonyloxy group, a long alkyl chain, likely enhances solubility in non-polar matrices and imparts flexibility to polymeric products.
Properties
CAS No. |
55792-40-0 |
|---|---|
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-isocyanato-4-nonoxybenzene |
InChI |
InChI=1S/C16H23NO2/c1-2-3-4-5-6-7-8-13-19-16-11-9-15(10-12-16)17-14-18/h9-12H,2-8,13H2,1H3 |
InChI Key |
WOOQIOFHXFKOOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isocyanato-4-(nonyloxy)benzene typically involves the reaction of 4-(nonyloxy)aniline with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows:
Formation of the Intermediate: 4-(Nonyloxy)aniline reacts with phosgene to form the corresponding carbamoyl chloride intermediate.
Formation of the Isocyanate: The intermediate undergoes thermal decomposition to yield 1-Isocyanato-4-(nonyloxy)benzene.
Industrial Production Methods: In industrial settings, the production of 1-Isocyanato-4-(nonyloxy)benzene may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-4-(nonyloxy)benzene undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens and nitro groups.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like primary amines (R-NH₂) or alcohols (R-OH) are commonly used under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) chloride (FeCl₃) or sulfuric acid (H₂SO₄).
Major Products Formed:
Ureas and Carbamates: Formed from nucleophilic addition reactions.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
1-Isocyanato-4-(nonyloxy)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and foams due to its reactivity and versatility.
Mechanism of Action
The mechanism of action of 1-Isocyanato-4-(nonyloxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable urea or carbamate linkages. This reactivity underlies its utility in polymer chemistry and bioconjugation techniques.
Comparison with Similar Compounds
Structural and Physical Properties
The substituent on the benzene ring significantly influences molecular weight, boiling point, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Physical and Structural Properties of Selected Aryl Isocyanates
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (–CF₃) and trifluoromethoxy (–O–CF₃) groups are electron-withdrawing, increasing the electrophilicity of the –NCO group and enhancing reactivity toward nucleophiles.
- Molecular Weight and Volatility: Longer alkyl chains (e.g., nonyloxy) increase molecular weight and reduce volatility compared to smaller substituents like methoxy.
Pharmaceutical Intermediates
- 1-Isocyanato-4-(trifluoromethyl)benzene: A key impurity in Leflunomide synthesis, highlighting its role in drug development .
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